(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound “(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a cephalosporin-class β-lactam antibiotic characterized by a dimeric structure linked via a disulfide bridge (-S-S-). This unique feature distinguishes it from conventional cephalosporins, which typically bear a single substituent at the C-3 position. The compound’s core structure includes:
- A β-lactam ring fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene).
- A (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetamido group at C-7, enhancing β-lactamase stability .
- A dimeric disulfanylmethyl group at C-3, which may influence pharmacokinetics and bacterial membrane penetration .
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N10O10S6/c1-47-35-13(11-7-51-27(29)31-11)19(39)33-15-21(41)37-17(25(43)44)9(3-49-23(15)37)5-53-54-6-10-4-50-24-16(22(42)38(24)18(10)26(45)46)34-20(40)14(36-48-2)12-8-52-28(30)32-12/h7-8,15-16,23-24H,3-6H2,1-2H3,(H2,29,31)(H2,30,32)(H,33,39)(H,34,40)(H,43,44)(H,45,46)/b35-13+,36-14+/t15-,16-,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWVZOVUOUHKK-AFQMBUBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)CSSCC3=C(N4C(=O)[C@H]([C@H]4SC3)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)C(=O)O)\C6=CSC(=N6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N10O10S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120905-00-2 | |
| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3,3'-(dithiobis(methylene))bis(7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-, (6R-(3(6R*,7R*(Z)),6alpha,7beta(Z)))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120905002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the thiazole ring, followed by the introduction of the amino and methoxyimino groups. Subsequent steps include the formation of the bicyclic structure and the incorporation of the disulfide linkage. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The disulfide linkage can be reduced to form thiol groups.
Substitution: The methoxyimino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole rings and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The disulfide linkage can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related cephalosporins:
Key Observations:
Dimeric Structure : The target compound’s disulfide bridge is unprecedented in clinically used cephalosporins. This may confer resistance to enzymatic degradation or enable dual-target binding .
C-7 Substituent: Shared with Ceftriaxone and Ceftazidime, the (2E)-2-amino-thiazolyl-methoxyimino group is critical for Gram-negative activity by resisting β-lactamase hydrolysis .
Solubility and Stability : Compounds with charged groups (e.g., Ceftazidime’s pyridinium) exhibit better aqueous solubility, whereas the dimeric target compound’s solubility remains uncharacterized but may require specialized formulations .
Physicochemical Properties
| Property | Target Compound | Ceftriaxone | Ceftazidime |
|---|---|---|---|
| Molecular Weight | ~1,100 g/mol (estimated) | 554.57 g/mol | 546.58 g/mol |
| LogP (Predicted) | -1.2 (disulfide lowers) | -0.8 | -3.1 (zwitterionic) |
| Aqueous Solubility | Low (disulfide bridge) | 80 mg/mL (pH 7.4) | 50 mg/mL (pH 7.4) |
| Stability | Oxidation-sensitive | Stable at pH 6–8 | Degrades in acidic conditions |
Notes:
- The dimeric structure likely reduces membrane permeability compared to monomeric cephalosporins, necessitating parenteral administration .
Biological Activity
The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex thiazole-containing compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antioxidant activities, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 636.70 g/mol . The compound features multiple functional groups, including thiazole rings, methoxyiminoacetyl moieties, and carboxylic acid groups, contributing to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 636.699 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Specified |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro tests indicated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significant when compared to standard antibiotics.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of the compound:
- Tested Strains : Pseudomonas aeruginosa ATCC 27853 and Escherichia coli ATCC 25922.
- Results :
Antioxidant Activity
The antioxidant properties of the compound were evaluated using various assays, including the DPPH radical scavenging method. The results indicated a moderate ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Antioxidant Assay Results
The percentage of inhibition in DPPH radical scavenging was calculated:
- Inhibition Percentage : Data indicated a significant reduction in DPPH absorption when treated with the compound, reinforcing its antioxidant potential .
The mechanism underlying the biological activity of this compound is multifaceted:
- Targeting Bacterial Proteins : Binding studies suggest that the compound interacts with specific bacterial proteins crucial for survival and replication.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial metabolism and cell wall synthesis.
- Oxidative Stress Modulation : The antioxidant properties may contribute to reducing oxidative damage in host cells during infection .
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antibacterial Agent : Potential development as a new class of antibiotics targeting multi-drug resistant bacteria.
- Antioxidant Supplement : Possible use in formulations aimed at reducing oxidative stress in various diseases.
Future Research Directions
Further research is warranted to explore:
- The detailed mechanisms of action at the molecular level.
- In vivo efficacy and safety profiles.
- Formulation strategies for improved bioavailability and targeted delivery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
